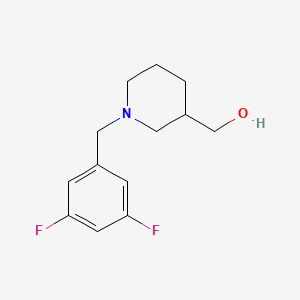

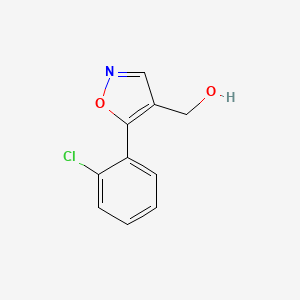

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol

Overview

Description

Synthesis Analysis

Piperidines, such as “(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely reviewed .Molecular Structure Analysis

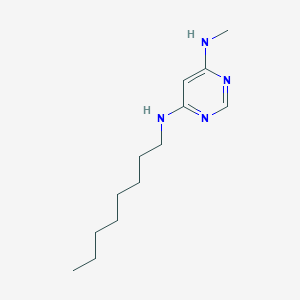

The molecular structure of “(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol” includes a six-membered heterocycle, piperidine, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, such as “(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Synthesis and Crystal Structure Studies

Various piperidinyl methanol compounds, including (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol, are synthesized through condensation reactions involving specific sulfonyl chlorides in the presence of bases like triethylamine. The crystal structures of these compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been extensively studied, revealing characteristics like the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms. These findings provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmacology (Girish et al., 2008) (Benakaprasad et al., 2007).

Chemical Analysis and Interaction Studies

Hirshfeld Surface Analysis for Bioactive Heterocycles

Compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been synthesized and subjected to detailed structural analysis, including Hirshfeld surface analysis. This analysis provides insights into the intermolecular interactions within the crystal structure, shedding light on the stability and potential biological interactions of these molecules. Such studies are crucial for the development of new pharmaceuticals and understanding the material properties of these compounds (Prasad et al., 2018).

Kinetic and Reaction Studies

Nucleophilic Substitution Reactions and Kinetics

Detailed kinetic studies of reactions involving piperidine derivatives, such as the nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, provide insights into the reaction mechanisms and the effects of solvents and temperature. Understanding these kinetics is vital for optimizing industrial processes and developing new synthetic methodologies (Fathalla & Hamed, 2006).

Safety And Hazards

The safety data sheet for a similar compound, (S)-piperidin-3-yl)methanol, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye/face protection . In case of ingestion, it is advised not to induce vomiting .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions in the research of “(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol” and similar compounds could be focused on exploring these therapeutic applications further .

properties

IUPAC Name |

[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRULOXCALNZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)

amine](/img/structure/B1475484.png)

![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)

![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)